molecular formula C45H69NO8 B180385 Lipase Substrate CAS No. 195833-46-6

Lipase Substrate

Cat. No.: B180385
CAS No.: 195833-46-6
M. Wt: 752 g/mol
InChI Key: FYOMYGYHAZESGQ-UHFFFAOYSA-N
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Description

Lipase substrates are compounds that interact with lipase enzymes to undergo hydrolysis, resulting in the breakdown of triglycerides into free fatty acids and glycerol. Lipases are crucial enzymes in various biological processes, including digestion, metabolism, and cellular signaling. They are widely used in industrial applications due to their specificity and efficiency in catalyzing reactions involving lipid molecules .

Mechanism of Action

Target of Action

The primary target of the Lipase Substrate Chromogenic, also known as this compound or 1-O-(2,3-didodecoxypropyl) 5-O-(6-methyl-7-oxophenoxazin-3-yl) pentanedioate, is the enzyme lipase . Lipases are members of the large hydrolase enzyme family specialized in catalyzing the hydrolysis of triacylglycerol (TAG) ester linkages, converting them to free fatty acids (FFAs) and glycerol . They are important biocatalysts in the field of biotechnology .

Mode of Action

The this compound Chromogenic interacts with lipase enzymes by serving as a substrate for these enzymes . The lipase enzyme catalyzes the hydrolysis of the this compound Chromogenic, leading to the release of a chromogenic product . This interaction allows the lipase to catalyze specific ester degradation under ambient circumstances without generating undesirable byproducts .

Biochemical Pathways

The this compound Chromogenic is involved in the biochemical pathway of lipid hydrolysis . Lipases catalyze the hydrolysis of the this compound Chromogenic, leading to the production of free fatty acids and a chromogenic product . This process is part of the larger lipid metabolism pathway, which plays a crucial role in energy production and storage, as well as in the synthesis of bioactive lipids .

Pharmacokinetics

As a substrate for lipase enzymes, it is expected to be metabolized into its constituent parts upon enzymatic action .

Result of Action

The result of the action of the this compound Chromogenic is the production of a chromogenic product upon digestion by the lipase enzyme . This chromogenic product is a red-purple compound known as methylresorufin . The generation of this chromogenic product allows for the colorimetric measurement of lipase activity .

Action Environment

The action of the this compound Chromogenic is influenced by various environmental factors. For instance, the activity of lipase enzymes, and thus the efficacy of the this compound Chromogenic, can be affected by factors such as temperature . Lipases from different sources may have different optimal temperatures for activity . Additionally, the stability of the this compound Chromogenic may be influenced by factors such as pH and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

The “Lipase Substrate Chromogenic” interacts with lipase, an enzyme that catalyzes the hydrolysis of fats . The substrate is cleaved by the action of lipase, leading to a change in color that can be measured . This property makes it a valuable tool for studying lipase activity in various biological samples .

Cellular Effects

The “this compound Chromogenic” influences cell function by serving as a substrate for lipase . The hydrolysis of this substrate can impact cellular metabolism, particularly lipid metabolism . The product of this reaction can also influence cell signaling pathways and gene expression .

Molecular Mechanism

The “this compound Chromogenic” exerts its effects at the molecular level through its interactions with lipase . Lipase binds to the substrate and catalyzes its hydrolysis, leading to the release of a chromogenic product . This process can be influenced by various factors, including the presence of cofactors and the pH of the environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the “this compound Chromogenic” can change over time . The substrate may degrade over time, affecting its ability to interact with lipase . Long-term studies have also shown that the substrate can have lasting effects on cellular function, particularly in terms of lipid metabolism .

Dosage Effects in Animal Models

The effects of the “this compound Chromogenic” can vary with different dosages in animal models . Higher doses may lead to increased lipase activity, but they may also result in toxic or adverse effects .

Metabolic Pathways

The “this compound Chromogenic” is involved in the metabolic pathway of lipid hydrolysis . It interacts with lipase, which catalyzes the breakdown of fats into glycerol and fatty acids . This process can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

The “this compound Chromogenic” is transported and distributed within cells and tissues through various mechanisms . It can interact with transporters and binding proteins, which can affect its localization and accumulation . The distribution of the substrate can also be influenced by factors such as pH and temperature .

Subcellular Localization

The “this compound Chromogenic” can be localized to specific compartments or organelles within the cell . Its activity and function can be influenced by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lipase substrates can be synthesized through various chemical routes, depending on the desired substrate. Common synthetic methods include esterification, transesterification, and hydrolysis reactions. These reactions typically involve the use of alcohols, fatty acids, and catalysts under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, lipase substrates are often produced through biotechnological processes involving microbial fermentation. Microorganisms such as bacteria, fungi, and yeast are engineered to produce lipase enzymes, which are then used to catalyze the synthesis of specific substrates. Immobilization techniques are employed to enhance the stability and reusability of the enzymes, making the production process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Lipase substrates primarily undergo hydrolysis reactions catalyzed by lipase enzymes. These reactions involve the cleavage of ester bonds in triglycerides, resulting in the formation of free fatty acids and glycerol. Additionally, lipase substrates can participate in transesterification, interesterification, and aminolysis reactions .

Common Reagents and Conditions

Common reagents used in lipase-catalyzed reactions include alcohols, fatty acids, and esters. The reactions are typically carried out under mild conditions, such as ambient temperature and neutral pH, to maintain enzyme activity and selectivity. Organic solvents and co-solvents may be used to enhance the solubility of substrates and products .

Major Products

The major products formed from lipase-catalyzed reactions are free fatty acids and glycerol. In transesterification reactions, the products include esters and alcohols, while aminolysis reactions yield amides and amines .

Scientific Research Applications

Lipase substrates have a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Lipase substrates can be compared with other ester substrates, such as those used by esterase enzymes. While both lipases and esterases catalyze the hydrolysis of ester bonds, lipases are more specific for long-chain triglycerides and exhibit interfacial activation, meaning they become active at the lipid-water interface. Esterases, on the other hand, typically act on short-chain esters and do not require interfacial activation .

Similar Compounds

Properties

IUPAC Name

1-O-(2,3-didodecoxypropyl) 5-O-(6-methyl-7-oxophenoxazin-3-yl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69NO8/c1-4-6-8-10-12-14-16-18-20-22-31-50-34-38(51-32-23-21-19-17-15-13-11-9-7-5-2)35-52-43(48)25-24-26-44(49)53-37-27-28-39-42(33-37)54-45-36(3)41(47)30-29-40(45)46-39/h27-30,33,38H,4-26,31-32,34-35H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOMYGYHAZESGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C(=C3O2)C)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583514
Record name 2,3-Bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

752.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195833-46-6
Record name 2,3-Bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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